molecular formula C23H16OS B14704909 3,4,6-Triphenyl-2H-pyran-2-thione CAS No. 14963-56-5

3,4,6-Triphenyl-2H-pyran-2-thione

Cat. No.: B14704909
CAS No.: 14963-56-5
M. Wt: 340.4 g/mol
InChI Key: YJLQQJNFDCLWMC-UHFFFAOYSA-N
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Description

3,4,6-Triphenyl-2H-pyran-2-thione is a heterocyclic compound that features a pyran ring substituted with three phenyl groups and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-Triphenyl-2H-pyran-2-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of benzaldehyde derivatives with thiourea in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the pyran ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,4,6-Triphenyl-2H-pyran-2-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,4,6-Triphenyl-2H-pyran-2-thione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting devices.

Mechanism of Action

The mechanism of action of 3,4,6-Triphenyl-2H-pyran-2-thione involves its interaction with specific molecular targets and pathways. The thione group can act as a nucleophile, participating in various biochemical reactions. Additionally, the phenyl groups can enhance the compound’s ability to interact with biological membranes and proteins, leading to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    2H-Pyran-2-thione: A simpler analog with fewer phenyl substitutions.

    3,4,6-Triphenyl-2H-pyran: Lacks the thione group, which affects its reactivity and applications.

    2H-Chromene: A structurally related compound with an oxygen atom in place of the sulfur atom.

Uniqueness

3,4,6-Triphenyl-2H-pyran-2-thione is unique due to the presence of both the thione group and multiple phenyl substitutions, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.

Properties

CAS No.

14963-56-5

Molecular Formula

C23H16OS

Molecular Weight

340.4 g/mol

IUPAC Name

3,4,6-triphenylpyran-2-thione

InChI

InChI=1S/C23H16OS/c25-23-22(19-14-8-3-9-15-19)20(17-10-4-1-5-11-17)16-21(24-23)18-12-6-2-7-13-18/h1-16H

InChI Key

YJLQQJNFDCLWMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=S)O2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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